6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with an aminophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes or intracellular targets .
Biochemical Pathways
Related compounds have been associated with various biochemical pathways, including those involved in antimicrobial activity .
Result of Action
Related compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Biochemical Analysis
Biochemical Properties
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidases (MAOs), which are involved in the oxidative deamination of neurotransmitters . The nature of these interactions includes enzyme inhibition, which can affect neurotransmitter levels and subsequently influence neurological functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . This inhibition can lead to changes in chromatin structure and subsequent alterations in gene transcription.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro studies have shown that it remains stable under specific conditions, while in vivo studies have indicated potential degradation over extended periods . These temporal changes can impact the compound’s efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that there is a threshold beyond which the compound’s benefits are outweighed by its toxic effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic windows.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s (CYPs) and N-acetyltransferases (NATs), which are responsible for its metabolism . These interactions can influence the compound’s metabolic stability and the levels of its metabolites. Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall efficacy in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 4-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
- 2-(4-Aminophenyl)benzothiazole
Uniqueness
6-(4-Aminophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrimidine ring system and aminophenyl group make it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-aminophenyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-13-10(6-11(15)14-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUALXPGBEZSXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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